cis-2-Amino-cyclopentanecarboxylic acid hydrochloride hemihydrate
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Overview
Description
cis-2-Amino-cyclopentanecarboxylic acid hydrochloride hemihydrate: is a chemical compound with the molecular formula C6H11NO2·HCl·0.5H2O. It is a hydrochloride salt of cis-2-amino-cyclopentanecarboxylic acid, which is a cyclic amino acid. This compound is used in various scientific research applications, including peptide synthesis and as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids followed by hydrochloric acid treatment.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using industrial reactors and purification techniques.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, etc.
Reduction Products: Alcohols, amines, etc.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and peptide synthesis. Biology: Employed in the study of enzyme mechanisms and protein interactions. Medicine: Investigated for potential therapeutic applications, including drug design and development. Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but it generally involves binding to active sites or altering biochemical pathways.
Comparison with Similar Compounds
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
trans-2-Amino-cyclopentanecarboxylic acid hydrochloride
cis-2-Amino-cyclohexanecarboxylic acid hydrochloride
Uniqueness: The cis configuration of the amino group in this compound distinguishes it from its trans isomer and other similar compounds, affecting its reactivity and biological activity.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO2.2ClH.H2O/c2*7-5-3-1-2-4(5)6(8)9;;;/h2*4-5H,1-3,7H2,(H,8,9);2*1H;1H2/t2*4-,5+;;;/m11.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVWJWKIXZQILW-HALBYODASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.C1CC(C(C1)N)C(=O)O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O.C1C[C@H]([C@H](C1)N)C(=O)O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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